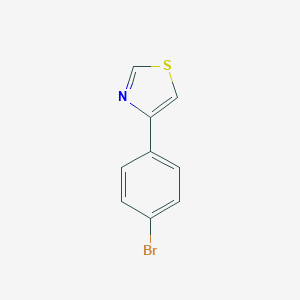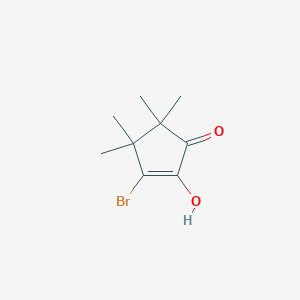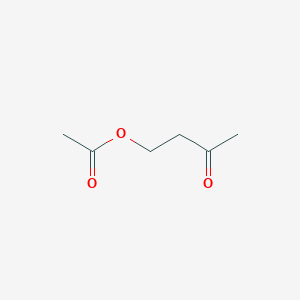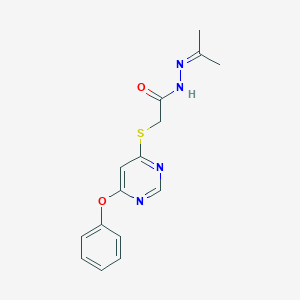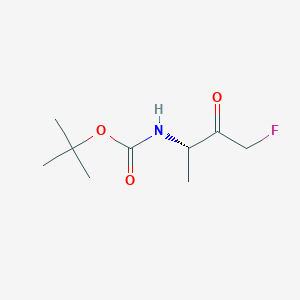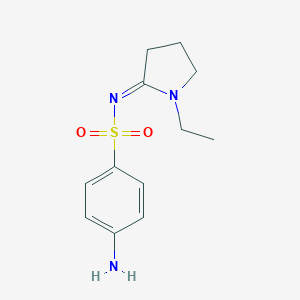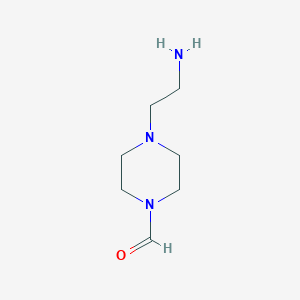
4-(2-Aminoethyl)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)piperazine-1-carbaldehyde, also known as AEP, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. AEP is a derivative of piperazine, which is a cyclic organic compound that has been used in various fields such as medicine, agriculture, and industry. AEP has a molecular formula of C7H14N2O and a molecular weight of 142.2 g/mol.
Mecanismo De Acción
4-(2-Aminoethyl)piperazine-1-carbaldehyde has been found to interact with biomolecules such as proteins and DNA. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can form covalent adducts with proteins and modify their function. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has also been shown to induce DNA damage and inhibit DNA repair enzymes. These properties of 4-(2-Aminoethyl)piperazine-1-carbaldehyde make it a potential tool for studying protein-DNA interactions and DNA damage response pathways.
Biochemical and Physiological Effects:
4-(2-Aminoethyl)piperazine-1-carbaldehyde has been shown to have both cytotoxic and cytoprotective effects depending on the concentration and duration of exposure. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has been found to induce apoptosis in cancer cells, which makes it a potential anticancer agent. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has also been shown to protect cells from oxidative stress and DNA damage, which makes it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Aminoethyl)piperazine-1-carbaldehyde has several advantages for lab experiments such as its easy synthesis, low cost, and high stability. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can also form complexes with metal ions and biomolecules, which makes it a versatile tool for studying chemical and biological systems. However, 4-(2-Aminoethyl)piperazine-1-carbaldehyde has several limitations such as its potential toxicity and lack of selectivity. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can also form non-specific adducts with biomolecules, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-(2-Aminoethyl)piperazine-1-carbaldehyde. One potential direction is to study the interaction of 4-(2-Aminoethyl)piperazine-1-carbaldehyde with specific proteins and DNA sequences to understand its mechanism of action. Another direction is to develop 4-(2-Aminoethyl)piperazine-1-carbaldehyde derivatives with improved selectivity and potency for specific applications. 4-(2-Aminoethyl)piperazine-1-carbaldehyde-based compounds can also be tested for their potential as therapeutic agents for various diseases such as cancer and neurodegenerative diseases. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can also be used as a tool for studying metal ion and protein interactions in biological systems.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)piperazine-1-carbaldehyde has been studied in various scientific fields such as chemistry, biochemistry, and pharmacology. 4-(2-Aminoethyl)piperazine-1-carbaldehyde is known to form complexes with metal ions such as copper, nickel, and zinc, which has led to its use in catalysis and coordination chemistry. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
Número CAS |
133093-79-5 |
|---|---|
Nombre del producto |
4-(2-Aminoethyl)piperazine-1-carbaldehyde |
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C7H15N3O/c8-1-2-9-3-5-10(7-11)6-4-9/h7H,1-6,8H2 |
Clave InChI |
JLEHUCNAWHLRON-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN)C=O |
SMILES canónico |
C1CN(CCN1CCN)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)
![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)


